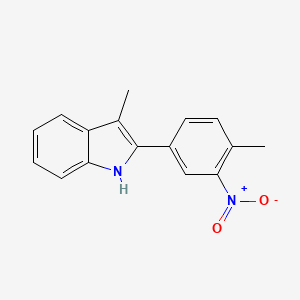
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to exert its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the inhibitory effects of GABA, which results in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one include anxiolytic and sedative effects. It has been shown to decrease anxiety-like behavior in animal models and induce sedation in humans. Additionally, it has been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one. One direction is the development of more potent and selective compounds that target the benzodiazepine site on the GABA-A receptor. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of anxiety, sleep disorders, and epilepsy. Finally, the use of this compound in the study of other neurological disorders, such as depression and schizophrenia, should be explored.
Synthesemethoden
The synthesis of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of N-ethyl-4-piperidone with benzyl bromide, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. The final step involves the cyclization of the resulting compound to form 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one has been used in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been used in the study of GABA-A receptors, which are involved in the regulation of neuronal activity.
Eigenschaften
IUPAC Name |
4-benzyl-1-(cyclobutanecarbonyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-17-14-20(19(23)16-9-6-10-16)12-11-18(22)21(17)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHATKBZJGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)

![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)
